molecular formula C10H7N3S2 B13679139 2-Amino-5-(3-benzothienyl)-1,3,4-thiadiazole

2-Amino-5-(3-benzothienyl)-1,3,4-thiadiazole

Cat. No.: B13679139
M. Wt: 233.3 g/mol
InChI Key: NATDMHCSYWMLLE-UHFFFAOYSA-N
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Description

2-Amino-5-(3-benzothienyl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered attention due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound features a thiadiazole ring fused with a benzothiophene moiety, which imparts distinct electronic and steric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-benzothienyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-benzothiophenecarboxylic acid hydrazide with thiocarbonyl compounds under reflux conditions. The reaction is often catalyzed by acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of high-throughput reactors can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-benzothienyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group and other positions on the thiadiazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

2-Amino-5-(3-benzothienyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-benzothienyl)-1,3,4-thiadiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(2-benzothienyl)-1,3,4-thiadiazole
  • 2-Amino-5-(4-benzothienyl)-1,3,4-thiadiazole
  • 2-Amino-5-(3-thienyl)-1,3,4-thiadiazole

Uniqueness

2-Amino-5-(3-benzothienyl)-1,3,4-thiadiazole stands out due to its specific substitution pattern on the thiadiazole ring, which imparts unique electronic properties and reactivity. This distinct structure can lead to different biological activities and applications compared to its analogs.

Properties

Molecular Formula

C10H7N3S2

Molecular Weight

233.3 g/mol

IUPAC Name

5-(1-benzothiophen-3-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H7N3S2/c11-10-13-12-9(15-10)7-5-14-8-4-2-1-3-6(7)8/h1-5H,(H2,11,13)

InChI Key

NATDMHCSYWMLLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C3=NN=C(S3)N

Origin of Product

United States

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